

Driselase: A Comparative Guide for Protoplast Isolation and Beyond

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Compound of Interest

Compound Name: *Driselase*

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For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic tools is a critical step in experimental success. This guide provides a comprehensive comparison of **Driselase**, a widely used enzyme mixture, with its common alternatives, supported by experimental data for protoplast isolation from both fungal and plant sources. Detailed protocols and workflow visualizations are included to facilitate practical application.

Driselase is a commercially available enzyme preparation renowned for its efficacy in degrading complex plant and fungal cell walls.^{[1][2]} Derived from the fungus *Irpex lacteus* or *Trichoderma viride*, it contains a potent cocktail of cellulases, hemicellulases, and pectinases.^{[3][4]} This broad spectrum of activity makes **Driselase** a valuable tool in various research and industrial applications, including biofuel production, food and beverage processing, and textile manufacturing.^[3] However, its primary application in a research setting is the isolation of protoplasts—plant or fungal cells stripped of their rigid cell walls.^{[1][5]}

Performance Comparison: Driselase vs. Alternatives in Protoplast Isolation

The efficiency of protoplast isolation is determined by the yield and viability of the resulting protoplasts. While **Driselase** is a robust option, several other enzyme mixtures and individual enzymes are also employed. The optimal choice is often species-dependent. Below is a summary of quantitative data from various studies, comparing the performance of **Driselase** and its alternatives.

Fungal Protoplast Isolation

| Organism | Enzyme/Enzyme Combination | Concentration | Osmotic Stabilizer | Protoplast Yield | Reference |
|---|---------------------------|-------------------------|--|---|---|
| Fusarium verticillioides | Driselase | 12.5 mg/mL | 1 M KCl | 120 x 10 ⁵ protoplasts/mL | [6] [7] |
| Lysing Enzyme | 10 mg/mL | 1.2 M MgSO ₄ | High (second best to Driselase) | [7] | |
| Driselase + Lysing Enzyme | 12.5 mg/mL + 10 mg/mL | 1 M KCl | Additive effect on protoplast formation | [7] | |
| Trichoderma harzianum | Lysing Enzymes | 10 mg/mL | 0.7 M KCl | Not specified | [3] |
| Lysing Enzymes (Lyticase) | 8 mg/mL | 0.6 M KCl | 2.0 x 10 ³ protoplasts/mL | [4] | |
| Novozym 234 | 10 mg/mL | 0.6 M KCl | High | [8] | |
| Botrytis cinerea | VinoTaste Pro | 0.2 g in 10 mL | KC buffer | ~2 x 10 ⁷ protoplasts/g mycelium | [9] |
| Glucanex + Yatalase | 1% + 0.1% | Not specified | ~2.5 x 10 ⁷ protoplasts/g mycelium | [10] | |
| Glucuronidase + Cellulase RIO + Driselase | 0.4% + 0.4% + 0.2% | 0.6 M Mannitol | 2.6 - 5.8 x 10 ⁶ protoplasts/g mycelium | [9] | |
| Eutypella sp. (Arctic) | Lysing Enzyme + | 20 g/L + 20 g/L | 0.75 M NaCl | 6.15 x 10 ⁶ cells/mL | [11] [12] |

fungus)

Driselase

Plant Protoplast Isolation

| Organism | Source Tissue | Enzyme Combination | Protoplast Yield | Reference |
|--|----------------------------------|--|--|-----------|
| Alstroemeria | Friable embryogenic callus | 4% cellulase, 0.5% Driselase, 0.2% Macerozyme | High | [13] |
| Physcomitrella patens | Young protonemal tissue | 0.5% Driselase | ~1.5 x 10 ⁴ protoplasts/mL (adjusted density) | [5] |
| Spathiphyllum wallisii | Leaves | 1.5% cellulase, 0.5% macerased, 0.5% driselase | High | [14] |
| Anthurium scherzerianum | Embryos | 0.5% cellulase, 0.3% macerased, 0.5% driselase | Significantly higher with Driselase | [14] |
| Tartary buckwheat | Hypocotyls | Cellulase, pectinase, and Driselase | Application of Driselase was a key step | [14] |
| Banana (Musa acuminata) | Embryogenic cell suspension | 1% cellulase, 1% macerozyme | ~3 x 10 ⁶ protoplasts/mL SCV | [15] |
| 1% cellulase, 1% macerozyme, Driselase | No significant increase in yield | [15] | | |

Experimental Protocols

Fungal Protoplast Isolation Protocol (General)

This protocol is a generalized procedure based on methodologies for *Trichoderma* and *Fusarium*.[\[3\]](#)[\[7\]](#)

- **Mycelium Culture:** Inoculate 50 mL of Potato Dextrose Broth (PDB) with a conidial suspension (1×10^6 conidia/mL) of the target fungus. Incubate on a rotary shaker (120 rpm) at room temperature for 15-18 hours to obtain young mycelia.
- **Harvesting:** Harvest the mycelia by filtration through sterile Whatman No. 1 filter paper.
- **Washing:** Wash the collected mycelium with sterile distilled water, followed by a wash with 0.1 M phosphate buffer (pH 5.8), and finally with the osmotic stabilizer solution (e.g., 0.7 M KCl).
- **Enzymatic Digestion:** Resuspend approximately 100 mg of the fresh mycelium in the enzyme solution prepared in the phosphate buffer containing the osmotic stabilizer.
 - **Driselase**-based: 12.5 mg/mL **Driselase** in 1 M KCl.
 - **Lysing Enzyme**-based: 10 mg/mL **Lysing Enzymes** in 0.7 M KCl.
- **Incubation:** Incubate the mycelium-enzyme mixture on a rotary shaker (75 rpm) at room temperature for 3-4 hours. Monitor the release of protoplasts periodically under a light microscope.
- **Filtration:** Filter the enzyme-protoplast mixture through a sterile cotton swab or nylon mesh to remove mycelial debris.
- **Purification:** Centrifuge the filtrate at 3000 rpm for 5 minutes at 4°C. Discard the supernatant.
- **Resuspension:** Gently resuspend the protoplast pellet in the osmotic stabilizer solution.
- **Quantification:** Determine the protoplast yield using a hemocytometer.

Plant Protoplast Isolation Protocol (*Physcomitrella patens*)

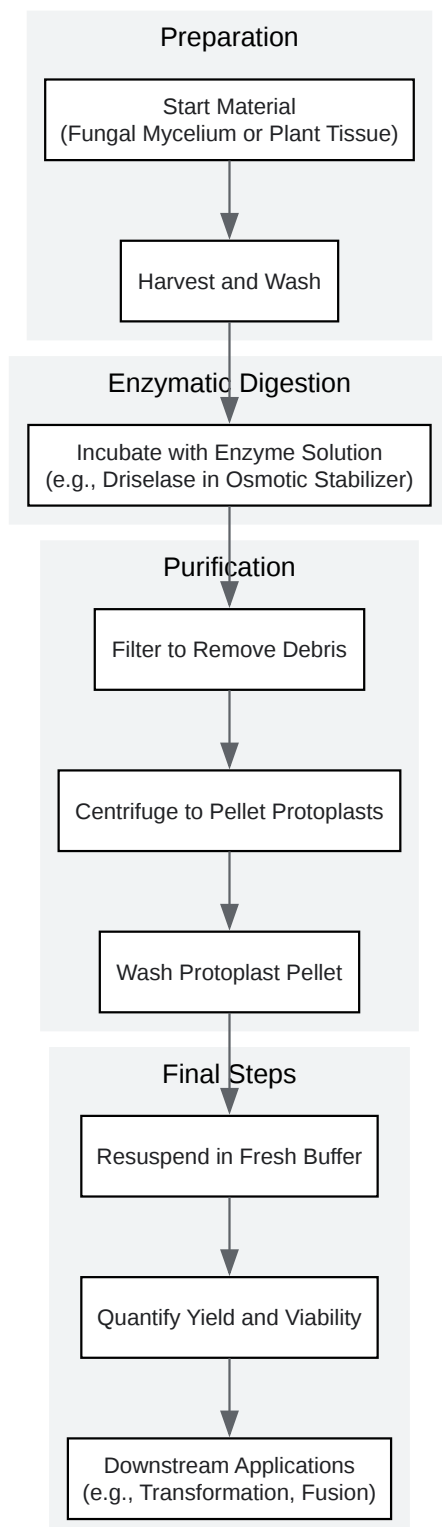
This protocol is adapted from the method for isolating protoplasts from the moss *Physcomitrella patens*.^[5]

- Tissue Culture: Grow young protonemal tissue on cellophane-overlaid BCD medium plates.
- Harvesting: Harvest the tissue from the cellophane overlay.
- Enzymatic Digestion: For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% (w/v) **Driselase** solution in 8.5% D-mannitol.
- Incubation: Incubate at room temperature for 30-60 minutes with gentle shaking. Monitor the digestion process for the release of round, free-floating protoplasts.
- Filtration: Filter the protoplast suspension through a 100 µm nylon mesh, followed by filtration through a 50 µm mesh.
- Washing and Purification:
 - Add 3 volumes of 8.5% D-mannitol solution to the filtered protoplasts.
 - Centrifuge at low speed (e.g., 100 x g) for 2 minutes.
 - Discard the supernatant and gently resuspend the protoplast pellet in 8.5% D-mannitol.
 - Repeat the washing step twice.
- Resuspension and Quantification: Resuspend the final protoplast pellet in a known volume of 8.5% D-mannitol and determine the density using a hemocytometer. Adjust the concentration as needed for downstream applications.

Visualizing the Process and Underlying Biology

To better understand the experimental workflow and the cellular response to cell wall removal, the following diagrams are provided.

General Workflow for Protoplast Isolation

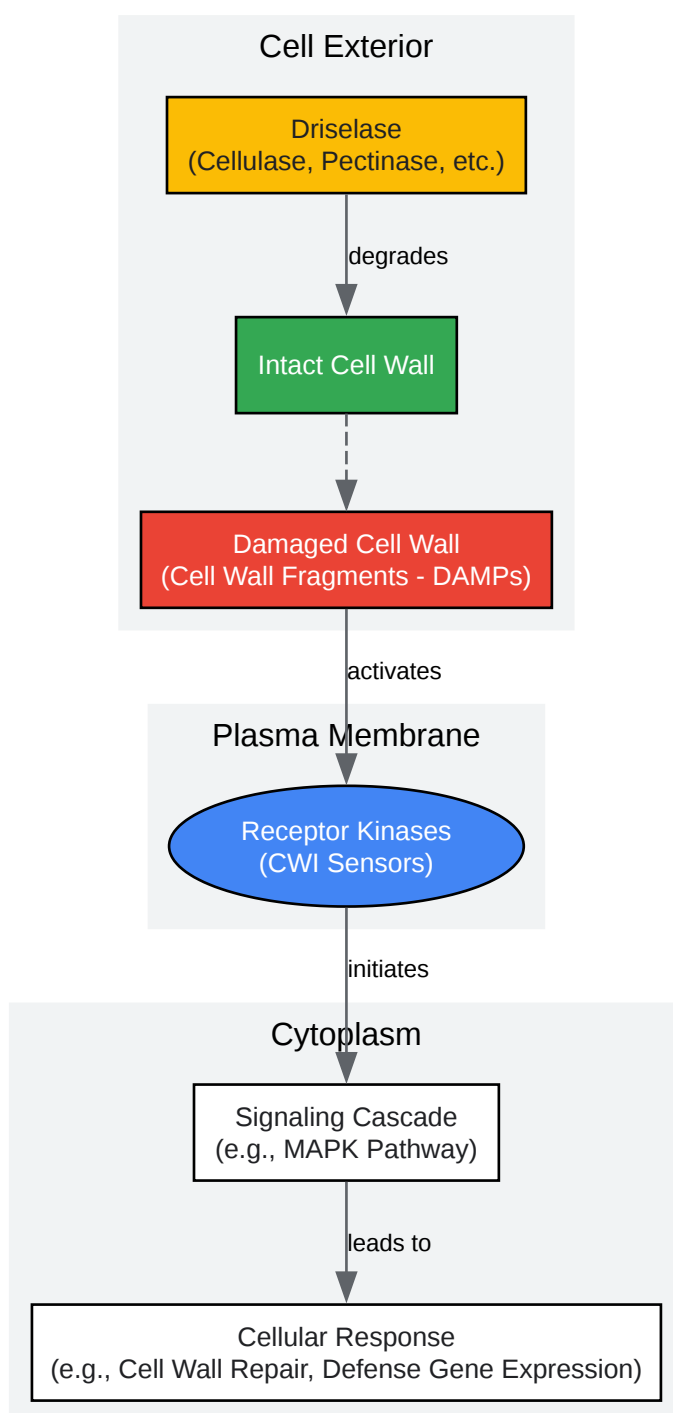


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A generalized workflow for the isolation of protoplasts.

The removal of the cell wall by enzymes like **Driselase** is a significant stressor for the cell, which can trigger the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial surveillance system that monitors the state of the cell wall and initiates responses to damage.

Cell Wall Integrity (CWI) Signaling Pathway Activation



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Activation of the CWI pathway by cell wall degradation.

In conclusion, **Driselase** remains a potent and versatile tool for cell wall degradation and protoplast isolation. However, for specific applications and organisms, alternative enzyme cocktails or combinations may offer improved yields or viability. The provided data and protocols serve as a guide for researchers to select and optimize the most suitable enzymatic approach for their experimental needs.

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